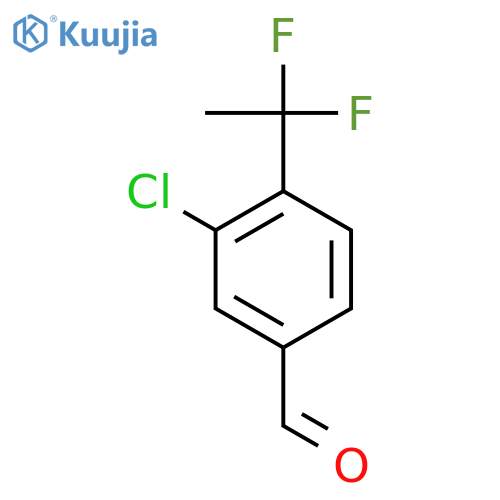

Cas no 2172017-92-2 (3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)

2172017-92-2 structure

商品名:3-Chloro-4-(1,1-difluoroethyl)benzaldehyde

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2172017-92-2

- 3-chloro-4-(1,1-difluoroethyl)benzaldehyde

- EN300-1614206

- 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde

-

- インチ: 1S/C9H7ClF2O/c1-9(11,12)7-3-2-6(5-13)4-8(7)10/h2-5H,1H3

- InChIKey: RRGCQXZTBGYOGY-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=O)C=CC=1C(C)(F)F

計算された属性

- せいみつぶんしりょう: 204.0153489g/mol

- どういたいしつりょう: 204.0153489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614206-2.5g |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 2.5g |

$2492.0 | 2023-06-04 | ||

| Enamine | EN300-1614206-5.0g |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 5g |

$3687.0 | 2023-06-04 | ||

| Enamine | EN300-1614206-100mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 100mg |

$792.0 | 2023-09-23 | ||

| Enamine | EN300-1614206-500mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 500mg |

$864.0 | 2023-09-23 | ||

| Enamine | EN300-1614206-50mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 50mg |

$756.0 | 2023-09-23 | ||

| Enamine | EN300-1614206-10000mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 10000mg |

$3868.0 | 2023-09-23 | ||

| Enamine | EN300-1614206-10.0g |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 10g |

$5467.0 | 2023-06-04 | ||

| Enamine | EN300-1614206-0.05g |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 0.05g |

$1068.0 | 2023-06-04 | ||

| Enamine | EN300-1614206-5000mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 5000mg |

$2608.0 | 2023-09-23 | ||

| Enamine | EN300-1614206-250mg |

3-chloro-4-(1,1-difluoroethyl)benzaldehyde |

2172017-92-2 | 250mg |

$828.0 | 2023-09-23 |

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2172017-92-2 (3-Chloro-4-(1,1-difluoroethyl)benzaldehyde) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬